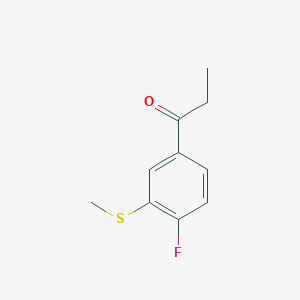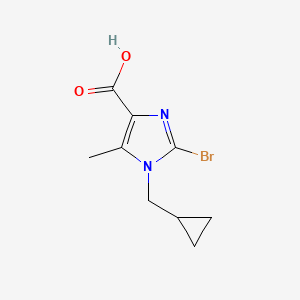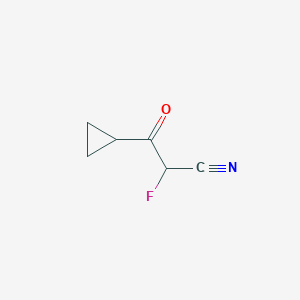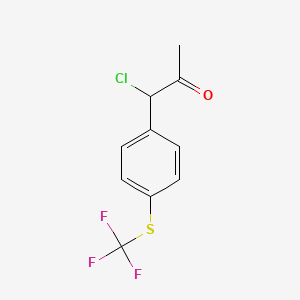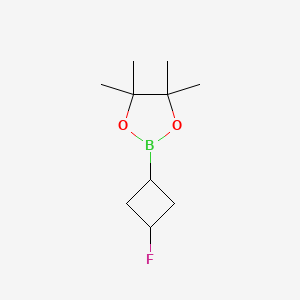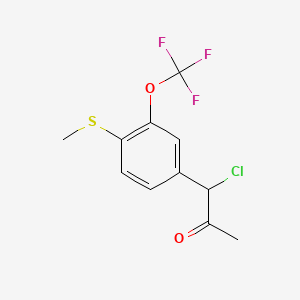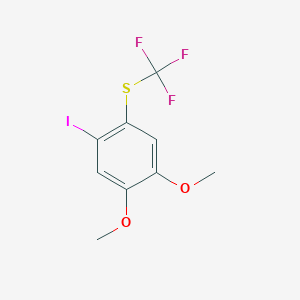
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C9H8F3IO2S and a molecular weight of 364.12 g/mol . This compound is characterized by the presence of iodine, methoxy, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications .
準備方法
The synthesis of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene typically involves the introduction of iodine, methoxy, and trifluoromethylthio groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of the iodine atom onto the benzene ring using iodine or iodine monochloride in the presence of a catalyst.
Methoxylation: Introduction of methoxy groups using methanol and a suitable catalyst.
Trifluoromethylthiolation: Introduction of the trifluoromethylthio group using trifluoromethylthiolating agents such as trifluoromethylthiolate salts.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
化学反応の分析
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide salts.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can convert them to hydroxyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups .
科学的研究の応用
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, the iodine, methoxy, and trifluoromethylthio groups can influence the reactivity and selectivity of the compound. For example, the electron-withdrawing trifluoromethylthio group can stabilize negative charges, making the compound more reactive in nucleophilic substitution reactions .
類似化合物との比較
1,2-Dimethoxy-4-iodo-5-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1,2-Dimethoxy-4-iodobenzene: Lacks the trifluoromethylthio group, resulting in different reactivity and applications.
1,2-Dimethoxy-4-(trifluoromethylthio)benzene: Lacks the iodine atom, affecting its ability to participate in certain substitution reactions.
1,2-Dimethoxy-5-(trifluoromethylthio)benzene: Different position of the trifluoromethylthio group, leading to variations in chemical behavior.
特性
分子式 |
C9H8F3IO2S |
|---|---|
分子量 |
364.13 g/mol |
IUPAC名 |
1-iodo-4,5-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F3IO2S/c1-14-6-3-5(13)8(4-7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
InChIキー |
ONIYLXGXIQQJJH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1OC)I)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[amino-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxyphosphanyl]oxypropanenitrile](/img/structure/B14041243.png)

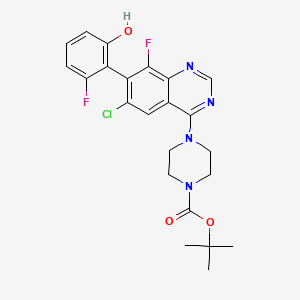
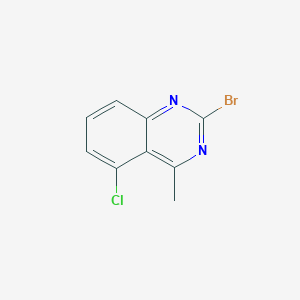

![Rel-(3AR,7AS)-5-(((9H-fluoren-9-YL)methoxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-7A-carboxylic acid](/img/structure/B14041279.png)
